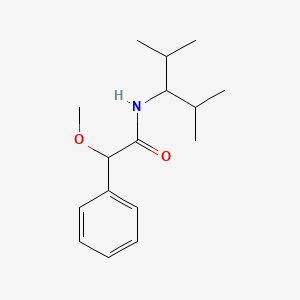![molecular formula C22H17N3O4 B3928484 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3928484.png)
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
説明
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, also known as ML347, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective activator of the transcription factor NRF2, which plays a crucial role in regulating the body's response to oxidative stress and inflammation.
作用機序
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide activates NRF2 by binding to the protein Keap1, which normally inhibits NRF2 activity by promoting its degradation. This compound binding to Keap1 disrupts this inhibition, allowing NRF2 to accumulate in the cell and activate its target genes. This leads to an increase in the expression of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, as well as detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1.
Biochemical and Physiological Effects
Activation of NRF2 by this compound has been shown to have a number of biochemical and physiological effects. These include:
- Increased expression of antioxidant enzymes, which can reduce oxidative stress and inflammation.
- Increased expression of detoxification enzymes, which can help to eliminate harmful substances from the body.
- Protection against oxidative damage to DNA, proteins, and lipids.
- Increased resistance to oxidative stress-induced cell death.
- Improved mitochondrial function and energy metabolism.
実験室実験の利点と制限
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective activation of NRF2, which allows for targeted modulation of the antioxidant response and detoxification pathways.
- High potency and specificity, which can lead to more robust and reproducible results.
- Availability of commercial sources, which can facilitate experimental design and implementation.
Some of the limitations include:
- Limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
- Potential off-target effects, which can complicate data interpretation.
- Limited understanding of its pharmacokinetics and pharmacodynamics, which can make it challenging to optimize experimental conditions.
将来の方向性
There are several future directions for research on 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. Some of these include:
- Further investigation of its mechanism of action and interactions with other proteins involved in the NRF2 pathway.
- Exploration of its potential therapeutic applications in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
- Investigation of its potential use in combination with other drugs or therapies to enhance their efficacy.
- Development of more potent and selective activators of NRF2 with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its selective activation of NRF2 can lead to a decrease in oxidative stress and inflammation, which are implicated in a wide range of diseases. While it has several advantages and limitations for lab experiments, there are many future directions for research that could lead to the development of more effective therapies for a variety of conditions.
科学的研究の応用
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of oxidative stress and inflammation. The compound has been shown to activate NRF2, a transcription factor that regulates the expression of genes involved in the antioxidant response and detoxification pathways. This activation can lead to a decrease in oxidative stress and inflammation, which are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
特性
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-6-11-18-20(12-13)29-22(24-18)15-7-9-16(10-8-15)23-21(26)17-4-3-5-19(14(17)2)25(27)28/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQZXYZIABUSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3928403.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928409.png)
![3-bromo-4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3928414.png)
![1-methyl-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B3928419.png)
![2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928420.png)
![ethyl 6-hydroxy-6-[2-oxo-5-(1-piperidinylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate](/img/structure/B3928435.png)
![(2-chloro-4-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3928441.png)
![5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3928447.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928449.png)
![2-fluoro-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3928465.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3928471.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3928489.png)
![2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3928495.png)
